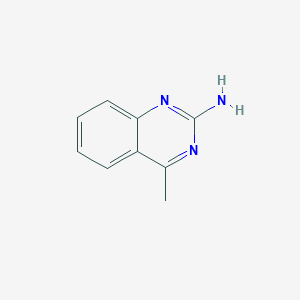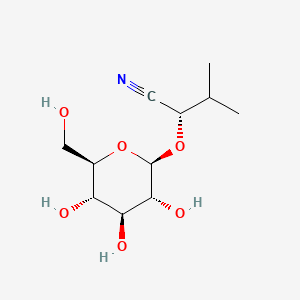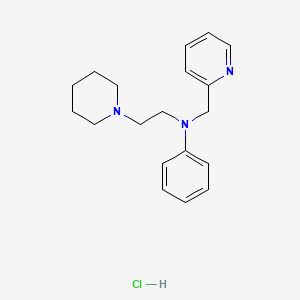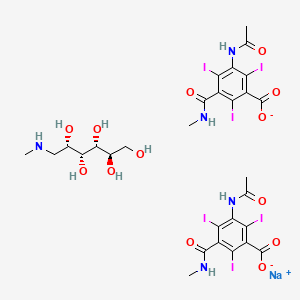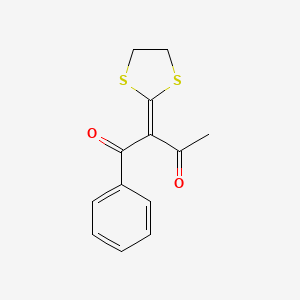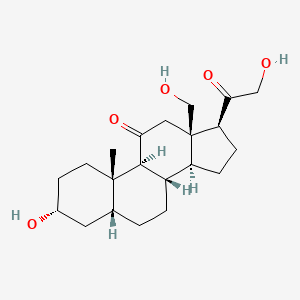
18-Hydroxy-11-dehydrotetrahydrocorticosterone
Descripción general
Descripción
18-Hydroxy-11-dehydrotetrahydrocorticosterone is a naturally occurring corticosteroid. It is a derivative of tetrahydrodehydrocorticosterone and is classified as a 21-hydroxy steroid. This compound is known for its significant role in various biological processes, particularly in the regulation of mineralocorticoid activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18-Hydroxy-11-dehydrotetrahydrocorticosterone typically involves the hydroxylation of 11-deoxycorticosterone. This process is catalyzed by the enzyme cytochrome P450 11B3 (CYP11B3) in rats . In humans, the hydroxylation is facilitated by the enzyme aldosterone synthase (CYP11B2) . The reaction conditions generally require a controlled environment with specific temperature and pH levels to ensure the proper functioning of the enzymes.
Industrial Production Methods: Industrial production of this compound involves biotechnological methods where genetically engineered microorganisms or cell lines expressing the necessary enzymes are used. These methods allow for the large-scale production of the compound under optimized conditions.
Análisis De Reacciones Químicas
Types of Reactions: 18-Hydroxy-11-dehydrotetrahydrocorticosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: This reaction involves the conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed:
Oxidation: The major products include 11-dehydrocorticosterone and other oxidized derivatives.
Reduction: The major products include tetrahydrocorticosterone and other reduced derivatives.
Substitution: The major products include various substituted corticosteroids depending on the reagents used.
Aplicaciones Científicas De Investigación
18-Hydroxy-11-dehydrotetrahydrocorticosterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of corticosteroid metabolism and synthesis.
Biology: It is used to study the regulation of mineralocorticoid activity and its effects on electrolyte balance.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to mineralocorticoid excess, such as hypertension and hyperaldosteronism.
Industry: It is used in the production of corticosteroid-based pharmaceuticals and as a biochemical marker in diagnostic assays.
Mecanismo De Acción
18-Hydroxy-11-dehydrotetrahydrocorticosterone exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte balance and blood pressure regulation. The molecular targets include ion channels and transporters that regulate sodium and potassium levels in cells .
Comparación Con Compuestos Similares
11-Dehydrocorticosterone: A precursor in the biosynthesis of 18-Hydroxy-11-dehydrotetrahydrocorticosterone.
18-Hydroxycorticosterone: Another hydroxylated corticosteroid with similar biological activity.
Tetrahydrodehydrocorticosterone: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which confers distinct biological properties. Its ability to regulate mineralocorticoid activity more effectively than its precursors and analogs makes it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
(3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h12-16,19,22-24H,2-11H2,1H3/t12-,13-,14+,15+,16-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRPWWKJWZFNAE-GMPOBFAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990703 | |
| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7050-24-0 | |
| Record name | 18-Hydroxy-11-dehydrotetrahydrocorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007050240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



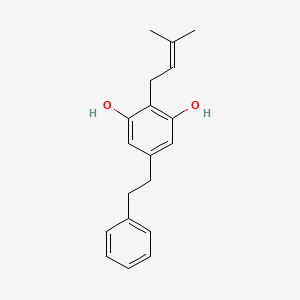
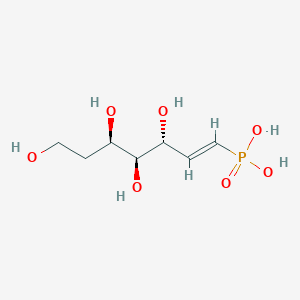
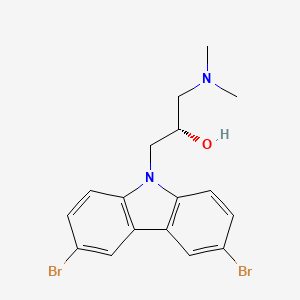
![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)
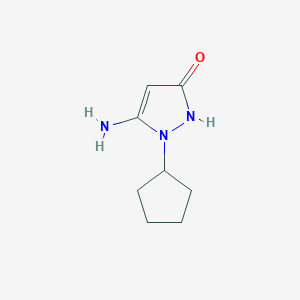

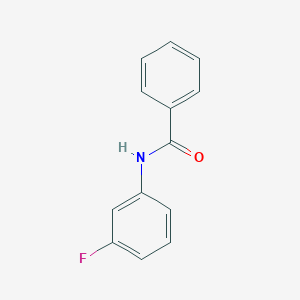
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)
